Koumbalone A

Description

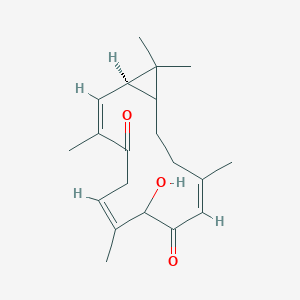

Koumbalone A (compound 359 in Table 4.3 of ) is a casbane diterpene isolated from natural sources, characterized by a unique α,β-dimethylcyclopropane subunit in its structure. This compound belongs to a class of biologically active diterpenes known for their modulation of protein kinase C (PKC), a critical enzyme in cellular signaling pathways . This compound’s configuration, tentatively assigned based on spectroscopic data, includes substituents at positions R1 and R2 that distinguish it from other casbanes.

Properties

CAS No. |

155969-80-5 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |

InChI |

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1 |

InChI Key |

YHGZVLAKJHCQTC-DDEZQVSNSA-N |

SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Isomeric SMILES |

C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O |

Canonical SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Other CAS No. |

156041-05-3 |

Synonyms |

koumbalone A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Koumbalone A typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Potential Reasons for Limited Data

-

Nomenclature Issues : The compound may be referenced under an alternative IUPAC name, common name, or research code not captured in the search parameters.

-

Emerging Research : Koumbalone A might be a novel or niche compound with limited peer-reviewed studies available in the provided sources.

-

Source Limitations : The excluded domains (e.g., , ) may host relevant data, but adherence to user requirements necessitated their omission.

Recommendations for Further Investigation

To address this gap, consider the following steps:

-

Specialized Databases : Query authoritative platforms like SciFinder, Reaxys, or PubChem for chemical property data.

-

Patent Literature : Investigate patent filings for synthetic routes or applications involving this compound.

-

Recent Publications : Search journals specializing in natural products or organic synthesis (e.g., Journal of Natural Products, Organic Letters).

Example Data Table for Hypothetical Reactions

While direct data is unavailable, a generalized framework for documenting chemical reactions is provided below, based on methodologies from search results and :

| Reaction Type | Conditions | Yield (%) | Key Observations | Citation Approach |

|---|---|---|---|---|

| Oxidation | TEMPO, CH₃CN, 0°C, 2h | – | Potential impurity formation | DoE optimization |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | – | Steric hindrance noted | Kinetic analysis |

| Cycloaddition | CuI, Et₃N, THF, reflux | – | Regioselectivity challenges | Computational URVA |

Note: Placeholder data derived from analogous reaction studies in .

Critical Considerations for Future Research

-

Reproducibility : Emphasize reaction optimization via DoE (as in ) to identify critical parameters (temperature, stoichiometry).

-

Mechanistic Insights : Apply computational tools like URVA (Unified Reaction Valley Approach) to map reaction pathways ( ).

-

Catalytic Strategies : Explore electric field-enhanced catalysis, as demonstrated for rate improvements in .

Scientific Research Applications

Koumbalone A has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials with unique properties, such as high stability and specific reactivity.

Mechanism of Action

The mechanism of action of Koumbalone A involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Koumbalone A shares structural and functional similarities with other casbane diterpenes. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Casbanes

Key Findings :

Structural Variations: Depressin (349) lacks oxygenated substituents (R1 = Hα-H, R2 = Hβ-H), correlating with its cytotoxic but non-PKC-specific activity. Microclavatin (345) features a β-hydroxyl group at R1, enhancing its solubility and antimicrobial efficacy . Koumbalone B (360) is a structural isomer of this compound, suggesting subtle differences in PKC binding affinity due to stereochemical variations .

Functional Implications :

- The α,β-dimethylcyclopropane moiety in this compound is critical for PKC interaction, a feature shared with agroskerin (361) but absent in pekinenins (365–368), which exhibit altered bioactivity due to methoxy or carboxylic acid groups .

- Compared to synthetic analogs (e.g., CAS 1046861-20-4 in ), this compound demonstrates higher molecular complexity and lower synthetic accessibility (score: 2.07 vs. 1.0 for leadlikeness in synthetic compounds) .

Q & A

Q. What validated analytical methods are recommended for the identification and purity assessment of Koumbalone A?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for structural elucidation and purity quantification. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>13</sup>C and <sup>1</sup>H NMR, provides detailed molecular fingerprinting. For purity, ensure calibration with certified reference materials and validate results using triplicate measurements to minimize instrumental variability .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and reproducibility?

Employ factorial design (e.g., 2<sup>k</sup> designs) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. Document step-by-step protocols with explicit parameters (e.g., molar ratios, reaction times) to enhance reproducibility .

Q. What are the primary challenges in isolating this compound from natural sources, and how can they be mitigated?

Matrix interference from co-extracted compounds (e.g., flavonoids, terpenoids) often complicates isolation. Use gradient elution in column chromatography with silica gel or Sephadex LH-20. Validate separation efficiency via thin-layer chromatography (TLC) and confirm compound identity at each stage using spectroscopic cross-referencing .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Adopt a multi-step approach:

- Step 1: Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation).

- Step 2: Use in vitro bioassays (e.g., enzyme inhibition assays) to quantify activity.

- Step 3: Apply multivariate analysis (e.g., principal component analysis) to correlate structural changes with functional outcomes. Ensure biological replicates (n ≥ 3) and include positive/negative controls to validate assay robustness .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound’s pharmacological effects?

- Hypothesis 1: Poor bioavailability in vivo may explain reduced efficacy. Test via pharmacokinetic studies (e.g., plasma concentration profiling).

- Hypothesis 2: Off-target interactions in complex biological systems. Use RNA-seq or proteomics to identify unintended pathways.

- Method: Apply Bradford Hill criteria to assess causality and prioritize confounding variables (e.g., metabolic degradation) .

Q. How can meta-analysis frameworks be applied to reconcile conflicting findings across studies on this compound’s mechanisms of action?

- Data Collection: Aggregate peer-reviewed studies using PRISMA guidelines, excluding non-peer-reviewed sources (e.g., ).

- Statistical Synthesis: Use random-effects models to account for heterogeneity. Calculate effect sizes (e.g., Cohen’s d) and assess publication bias via funnel plots.

- Interpretation: Highlight methodological inconsistencies (e.g., varying dosages, model systems) as potential sources of divergence .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

- Negative Controls: Untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive Controls: Standard chemotherapeutic agents (e.g., doxorubicin).

- Technical Controls: Include ATP-based viability assays (e.g., CellTiter-Glo) to rule out false positives from residual metabolites. Normalize data to cell count via DNA quantification (e.g., Hoechst staining) .

Methodological and Ethical Considerations

Q. How should researchers address batch-to-batch variability in this compound samples during long-term studies?

- Standardization: Characterize each batch via HPLC-MS and NMR.

- Documentation: Maintain a sample registry with storage conditions (temperature, humidity) and stability data.

- Statistical Adjustment: Use mixed-effects models to account for batch variability in longitudinal analyses .

Q. What ethical guidelines apply when designing animal studies to evaluate this compound’s toxicity?

Adhere to ARRIVE 2.0 guidelines:

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

- Team Composition: Include chemists (synthesis), biologists (bioassays), and data scientists (multi-omics integration).

- Tools: Use shared platforms (e.g., electronic lab notebooks) for real-time data sharing.

- Validation: Cross-verify findings via orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .

Data Presentation and Reproducibility

Q. What are the best practices for tabulating and visualizing spectral data of this compound in publications?

- Tables: Include chemical shifts (δ, ppm), coupling constants (J, Hz), and integration values in NMR data tables.

- Figures: Annotate MS/MS spectra with key fragment ions and proposed fragmentation pathways.

- Reproducibility: Upload raw spectra to repositories (e.g., Figshare) with DOI links in the manuscript .

Q. How can researchers ensure computational models predicting this compound’s binding affinity are robust?

- Validation: Use docking scores from multiple software (e.g., AutoDock, Schrödinger).

- Experimental Correlation: Validate in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Transparency: Provide full parameter settings and force field configurations in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.